

# Application Notes and Protocols for In Vivo Studies of EST64454 Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EST64454 hydrochloride

Cat. No.: B10824693

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## Introduction

**EST64454 hydrochloride**, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a potent and selective sigma-1 ( $\sigma_1$ ) receptor antagonist. The  $\sigma_1$  receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has been identified as a key modulator of nociceptive signaling. Antagonism of the  $\sigma_1$  receptor represents a promising therapeutic strategy for the management of various pain states, particularly neuropathic and inflammatory pain. These application notes provide detailed protocols for the in vivo evaluation of **EST64454 hydrochloride** in established rodent models of pain.

## Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of EST64454 following oral administration in rodents.

Table 1: Pharmacokinetic Parameters of EST64454 in Male Wistar Rats

Parameter	Value	Units
Dose	10	mg/kg (p.o.)
Cmax	771	ng/mL
Tmax	Not Reported	h
t1/2	3.4	h
AUC0-∞	1431	ng·h/mL
Vss	4.4	L/kg
F%	69	%

Table 2: Pharmacokinetic Parameters of EST64454 in Male CD1 Mice

Parameter	Value	Units
Dose	10	mg/kg (p.o.)
Cmax	1178	ng/mL
Tmax	Not Reported	h
t1/2	<1	h
AUC0-∞	2645	ng·h/mL
Vss	1.2	L/kg
F%	60	%

## Signaling Pathway

The sigma-1 ( $\sigma 1$ ) receptor plays a crucial role in modulating pain signaling pathways. As an intracellular chaperone protein, it interacts with various ion channels and signaling proteins to regulate neuronal excitability and sensitization. Antagonism of the  $\sigma 1$  receptor by compounds such as **EST64454 hydrochloride** is hypothesized to produce analgesia by interfering with these processes.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)